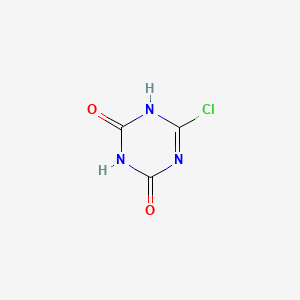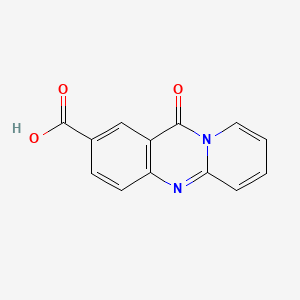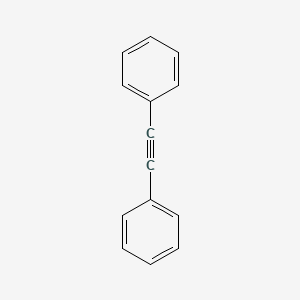
Diphénylacétylène
Vue d'ensemble
Description
Synthesis Analysis
Diphenylacetylene synthesis often involves the catalytic dehydrohalogenation of 1,2-dibromo-1,1,2,2-tetraphenylethane or the coupling of iodobenzene derivatives under palladium catalysis. The synthesis pathways are designed to yield a highly pure product, leveraging the acetylenic bond's reactivity for further functionalization (Weber et al., 2011).
Molecular Structure Analysis
X-ray diffraction and spectroscopic studies reveal diphenylacetylene's linear structure, characterized by a triple bond between the central carbon atoms. This triple bond imparts rigidity and planarity to the molecule, influencing its chemical reactivity and physical properties. The electron distribution within the molecule has been mapped, showing significant π-electron delocalization contributing to its stability and reactivity (Ban et al., 1973).
Chemical Reactions and Properties
Diphenylacetylene participates in a variety of chemical reactions, including addition reactions (hydrogenation, halogenation), nucleophilic additions (hydroboration-oxidation), and cycloadditions. Its triple bond acts as a reactive site for catalyst-induced reactions, enabling the synthesis of polymers, cycloadducts, and functionally substituted derivatives. Notably, its reaction with palladium complexes under carbon monoxide pressure exemplifies its role in carbonylation chemistry, forming complex organic structures (Hong et al., 1990).
Physical Properties Analysis
The physical properties of diphenylacetylene, including its melting point, boiling point, and solubility, are closely tied to its molecular structure. Its linear shape and planarity contribute to its solid-state packing, influencing its melting and boiling points. Diphenylacetylene exhibits distinct photophysical properties, showing fluorescence under specific conditions due to its π-conjugated system. This fluorescence is utilized in various applications, ranging from sensing to materials science (Jim et al., 2011).
Chemical Properties Analysis
The chemical properties of diphenylacetylene are largely defined by its acetylenic bond, which is both a site of reactivity and a source of stability. This bond allows for the formation of π-complexes with transition metals, facilitating reactions that are central to organic synthesis and industrial processes. Studies on its reactivity have shown how substituents on the phenyl rings influence its behavior in reactions, offering insights into the design of molecules for specific functions (Jones et al., 2010).
Applications De Recherche Scientifique
Synthèse Organique
Le Diphénylacétylène est souvent utilisé comme bloc de construction en chimie organique et organométallique {svg_1}. C'est une molécule π-conjuguée importante et est utilisée comme composant clé dans diverses synthèses organiques {svg_2}.
Réaction de couplage de Suzuki
Le this compound peut être synthétisé à partir de tétrachloroéthylène en utilisant la réaction de couplage de Suzuki suivie d'un traitement avec du n-butyllithium {svg_3}. Cette approche synthétique fournit une nouvelle voie pour la production de this compound {svg_4}.
Réaction de Diels-Alder
Le this compound agit comme un diénophile et subit une réaction de Diels-Alder avec la tétraphénylcyclopentadiénone pour préparer l'hexaphénylbenzène {svg_5}. Cette réaction est une étape clé dans la synthèse de composés organiques complexes {svg_6}.
Préparation de polymères
Les polymères dérivés du this compound sont des matériaux importants et certains d'entre eux sont utilisés comme membrane composite de séparation des gaz {svg_7}. Ces polymères présentent des propriétés uniques qui les rendent adaptés à des applications spécifiques {svg_8}.
Phases stationnaires chirales pour la CLHP
Des dérivés de poly(this compound) optiquement actifs ont été synthétisés et évalués pour leurs capacités de reconnaissance chirale en tant que phases stationnaires chirales (CSP) pour la chromatographie liquide haute performance (CLHP) {svg_9}. Ces CSP ont montré de bonnes capacités de reconnaissance chirale envers un grand nombre de racémates {svg_10}.
Études de transfert d'énergie
Le transfert d'énergie du monomère et de l'excimère de pyrène vers le squelette de poly(this compound) a été étudié {svg_11}. La liaison entre le squelette de poly(this compound) et la partie pyrène joue un rôle important dans la détermination de l'émission {svg_12}.
Mécanisme D'action
Target of Action:
Diphenylacetylene (C6H5C≡CC6H5) consists of two phenyl groups attached to a C2 unit. As a ligand in organometallic chemistry, it serves as a building block in organic synthesis . .
Mode of Action:
Diphenylacetylene is primarily used in chemical reactions rather than biological processes. One common method for its synthesis involves bromination of stilbene followed by dehydrohalogenation to yield diphenylacetylene . The central C≡C distance in the molecule is approximately 119.8 picometers .
Biochemical Pathways:
Since diphenylacetylene lacks specific biological targets, it doesn’t directly affect biochemical pathways. Its primary role lies in synthetic chemistry, where it participates in reactions such as the Sonogashira coupling and alkyne trimerization .
Pharmacokinetics:
It is a colorless solid with a melting point of 62.5 °C and a boiling point of 170 °C at 19 mmHg . It is insoluble in water .
Result of Action:
As a reactant, diphenylacetylene participates in various chemical transformations. For example, it reacts with tetraphenylcyclopentadienone in a Diels–Alder reaction to form hexaphenylbenzene . Dicobalt octacarbonyl catalyzes its alkyne trimerization to produce hexaphenylbenzene .
Action Environment:
Environmental factors do not significantly influence diphenylacetylene’s action, efficacy, or stability. Its primary relevance lies in laboratory settings, where chemists use it as a versatile building block for creating more complex molecules.
Remember, diphenylacetylene’s impact extends beyond biology—it’s a key player in the intricate dance of chemical reactions! 🧪🔬 🌟
Analyse Biochimique
Biochemical Properties
Diphenylacetylene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, diphenylacetylene has been studied for its interaction with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between diphenylacetylene and cytochrome P450 can lead to enzyme inhibition, affecting the metabolic pathways of other substrates . Additionally, diphenylacetylene can act as a photosensitizer, interacting with cellular components to produce reactive oxygen species upon light activation .
Cellular Effects
Diphenylacetylene influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, diphenylacetylene can induce oxidative stress in cells by generating reactive oxygen species, leading to changes in gene expression and activation of stress response pathways . This compound can also impact cellular metabolism by inhibiting key enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of diphenylacetylene involves its interaction with biomolecules at the molecular level. Diphenylacetylene can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For instance, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, affecting the metabolism of other substrates . Additionally, diphenylacetylene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diphenylacetylene can change over time. The stability and degradation of diphenylacetylene are important factors that influence its long-term effects on cellular function. Studies have shown that diphenylacetylene can degrade under certain conditions, leading to the formation of reactive intermediates that can further interact with cellular components . Long-term exposure to diphenylacetylene can result in sustained oxidative stress and alterations in cellular homeostasis .
Dosage Effects in Animal Models
The effects of diphenylacetylene vary with different dosages in animal models. At low doses, diphenylacetylene may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Studies have shown that high doses of diphenylacetylene can cause liver toxicity, characterized by increased oxidative stress and damage to liver cells . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
Diphenylacetylene is involved in various metabolic pathways, interacting with enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites . The interaction of diphenylacetylene with metabolic enzymes can also influence the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, diphenylacetylene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For example, diphenylacetylene has been shown to localize in lipid droplets, lysosomes, and membranes in the peri-nuclear region . The distribution of diphenylacetylene within cells can influence its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of diphenylacetylene plays a crucial role in its activity and function. Diphenylacetylene can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, diphenylacetylene has been observed to localize in the endoplasmic reticulum, mitochondria, and lysosomes . The localization of diphenylacetylene within these organelles can affect its interactions with other biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
2-phenylethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXXLCKWQFKACW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25989-14-4 | |
| Record name | Benzene, 1,1′-(1,2-ethynediyl)bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25989-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4060109 | |
| Record name | Benzene, 1,1'-(1,2-ethynediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Acros Organics MSDS] | |
| Record name | Tolan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12342 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
501-65-5 | |
| Record name | Diphenylacetylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIPHENYLACETYLENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-(1,2-ethynediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-(1,2-ethynediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y70JA8HB75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of diphenylacetylene?
A1: Diphenylacetylene (also known as tolane) has the molecular formula C14H10 and a molecular weight of 178.23 g/mol.
Q2: What are the key spectroscopic features of diphenylacetylene?
A2: Diphenylacetylene displays characteristic spectroscopic signatures. In mass spectrometry, it shows significant fragmentation patterns, including the loss of two hydrogen radicals and expulsion of C2H2 from the molecular ion [, ]. Extensive H/D scrambling is observed in its deuterated analogues under electron impact mass spectrometry [, ]. In NMR spectroscopy, the chemical shift tensors of 13C-labeled carbons are sensitive to coordination with metals such as platinum [].
Q3: How does the incorporation of diphenylacetylene moieties affect the properties of poly(aryl ether)s?
A3: Incorporating diphenylacetylene units into poly(aryl ether)s leads to cross-linking upon heating, increasing the glass transition temperature (Tg) and influencing solubility []. The degree of cross-linking and the resulting properties depend on the concentration of diphenylacetylene groups in the polymer backbone.
Q4: Can you explain the role of diphenylacetylene in a catalytic reaction involving ruthenium complexes?
A4: Diphenylacetylene acts as a substrate in various reactions involving ruthenium complexes. For instance, heating it with [Ru(CO)2(PPh3)3] results in C-H activation, hydroruthenation of the triple bond, and cyclization, forming a 2-phenylindenone complex []. Alternatively, heating it with [Ru(CO)3(PPh3)2] leads to a tetraphenylcyclopentadienone complex via a [2+2+1] cyclization with CO and diphenylacetylene [].
Q5: How does diphenylacetylene participate in reactions with zirconocene complexes?
A5: Diphenylacetylene undergoes cycloreversion/cycloaddition reactions with diazametallacycle zirconocene complexes. These reactions involve a reversible formal [2 + 2] retrocycloaddition of the diazametallacycle, generating a transient imidozirconocene species and a carbodiimide. The imidozirconocene can then react with diphenylacetylene in a [2 + 2] cycloaddition to form an azametallacyclobutene complex [].
Q6: How is computational chemistry used to study diphenylacetylene?
A6: DFT calculations are used to predict and understand various aspects of diphenylacetylene chemistry, including the 13C NMR chemical shifts of the alkynyl carbons in diphenylacetylene and its platinum complex []. These calculations accurately reproduce experimental values and provide insight into the changes in electronic structure upon coordination to the metal center.
Q7: How does the substitution pattern of organoboron-based biphenyls, diphenylacetylenes, and stilbenes affect their intramolecular charge-transfer emissions?
A8: Changing the substitution pattern from p,p' to o,p' by introducing a boryl group at the ortho position instead of the para position in these molecules generally leads to a redshift in both absorption and emission spectra. Further modification to an o,o'-substitution pattern results in a blueshift in absorption due to less efficient conjugation. Interestingly, the emission behavior varies significantly depending on the parent π-conjugated framework [].
Q8: What analytical techniques are commonly used to characterize diphenylacetylene and its derivatives?
A8: Various analytical techniques are employed to characterize diphenylacetylene and its derivatives. These include:
- Mass spectrometry: Used to study fragmentation patterns and isotopic distributions, providing insights into molecular structure and rearrangement processes [, , ].
- NMR spectroscopy: Provides information about the electronic environment and bonding of carbon atoms, especially useful for analyzing alkynyl carbons and their interactions with metals [].
- UV-vis spectroscopy: Used to monitor reaction kinetics and identify transient intermediates in photochemical and catalytic reactions [].
- X-ray crystallography: Provides detailed structural information, including bond lengths, bond angles, and molecular conformation, essential for understanding reactivity and properties [, ].
Q9: Is there any information about the environmental impact of diphenylacetylene and its degradation?
A9: While the provided abstracts do not offer specific data on the environmental impact or degradation pathways of diphenylacetylene, it's crucial to consider these aspects, especially when exploring its use in materials or large-scale applications. Evaluating its potential ecotoxicological effects and developing responsible waste management strategies are essential for ensuring environmental sustainability.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


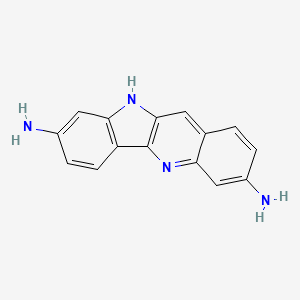
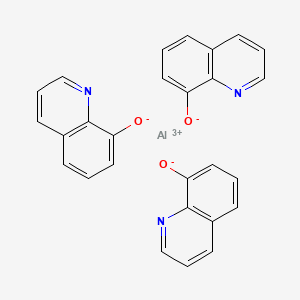
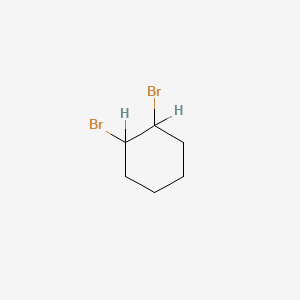
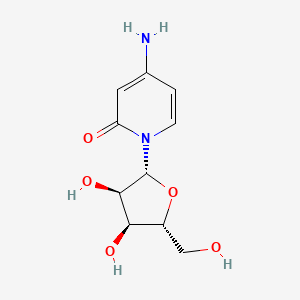

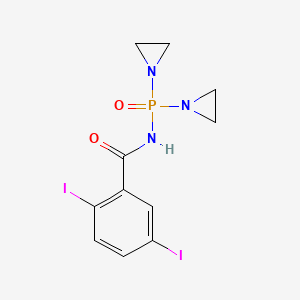
![10H-1,2,4-Triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole, 3,10-dimethyl-](/img/structure/B1204523.png)


